molecular formula C8H9N5O B14505369 2-Amino-1,6-dimethylpteridin-4(1H)-one CAS No. 64882-31-1

2-Amino-1,6-dimethylpteridin-4(1H)-one

Cat. No.: B14505369
CAS No.: 64882-31-1
M. Wt: 191.19 g/mol
InChI Key: ZNXCCYBEHWXJIY-UHFFFAOYSA-N
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Description

2-Amino-1,6-dimethylpteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, including roles in enzymatic reactions and as pigments in various organisms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,6-dimethylpteridin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,6-dimethylpteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various alkyl or acyl pteridines.

Scientific Research Applications

2-Amino-1,6-dimethylpteridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-1,6-dimethylpteridin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpteridine: Similar in structure but with different functional groups.

    2,4-Diamino-6,7-dimethylpteridine: Another pteridine derivative with distinct biological activities.

Uniqueness

2-Amino-1,6-dimethylpteridin-4(1H)-one is unique due to its specific substitution pattern on the pteridine ring

Properties

CAS No.

64882-31-1

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-1,6-dimethylpteridin-4-one

InChI

InChI=1S/C8H9N5O/c1-4-3-10-6-5(11-4)7(14)12-8(9)13(6)2/h3H,1-2H3,(H2,9,12,14)

InChI Key

ZNXCCYBEHWXJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)N=C(N2C)N

Origin of Product

United States

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